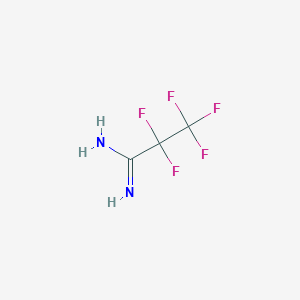pentafluoropropylamidine
CAS No.: 422-62-8
Cat. No.: VC2427406
Molecular Formula: C3H3F5N2
Molecular Weight: 162.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 422-62-8 |
|---|---|
| Molecular Formula | C3H3F5N2 |
| Molecular Weight | 162.06 g/mol |
| IUPAC Name | 2,2,3,3,3-pentafluoropropanimidamide |
| Standard InChI | InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) |
| Standard InChI Key | UNRVJNUSAVOPFF-UHFFFAOYSA-N |
| SMILES | C(=N)(C(C(F)(F)F)(F)F)N |
| Canonical SMILES | C(=N)(C(C(F)(F)F)(F)F)N |
Introduction
Chemical Identity and Structure
Pentafluoropropylamidine is a fluorinated amidine compound with the molecular formula C3H3F5N2 . The compound is characterized by a pentafluoropropyl group attached to an amidine functional group. The chemical structure can be represented as C2F5C(=NH)NH2, highlighting the perfluorinated carbon chain linked to the amidine moiety . This structural arrangement contributes to the compound's unique chemical behavior and reactivity patterns.
Basic Chemical Information
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 422-62-8 | |
| Molecular Formula | C3H3F5N2 | |
| Molecular Weight | 162 Da | |
| MFCD Number | MFCD06248648 | |
| Chemical Name | Pentafluoropropylamidine |
Structural Characteristics
The pentafluoropropylamidine molecule contains five fluorine atoms along the propyl chain, giving it significant electron-withdrawing properties. The amidine group (C(=NH)NH2) provides a basic center that contrasts with the electron-deficient fluorinated section, creating an interesting electronic distribution within the molecule . This molecular duality contributes to its chemical versatility and application potential in various synthetic routes.
Physical Properties
The physical properties of pentafluoropropylamidine are influenced by both its fluorinated carbon chain and the basic amidine group. The presence of multiple fluorine atoms significantly affects properties such as boiling point, solubility, and stability compared to non-fluorinated analogs.
Observable Physical Characteristics
Based on the available data, pentafluoropropylamidine exhibits physical properties typical of fluorinated compounds, including potential volatility suggested by its molecular weight and structure. The compound requires appropriate handling due to its chemical properties, as indicated in safety documentation .
Applications in Research and Development
Chemical Research Applications
Pentafluoropropylamidine has been utilized in the synthesis of novel copper(II) complexes. In particular, it has been employed in research examining volatile perfluorinated amidine-carboxylate copper(II) complexes, where its perfluorinated nature contributes to the volatility and thermal properties of the resulting compounds . This application demonstrates the utility of pentafluoropropylamidine in coordination chemistry and materials science.
Comparison with Related Compounds
Pentafluoropropylamidine shares structural similarities with other fluorinated compounds found in the search results, although it has distinct properties due to its amidine functionality.
Comparison with Other Fluorinated Amines
This comparative analysis highlights how the amidine functionality distinguishes pentafluoropropylamidine from similar fluorinated amine compounds, potentially affecting its reactivity and applications.
Recent Research Developments
Although specific research focusing exclusively on pentafluoropropylamidine is limited in the provided search results, the compound has been used in studies related to metal complexes and coordination chemistry .
Metal Complexation Studies
Recent research has explored the use of pentafluoropropylamidine in the synthesis of new volatile perfluorinated amidine-carboxylate copper(II) complexes. In these studies, the amidine serves as a secondary ligand in the axial position, influencing the volatility and thermal stability of the resulting compounds . This research direction suggests interest in utilizing the compound's unique structural features for materials with specific physical properties.
This availability from multiple suppliers indicates established production methods and sufficient demand within specialized chemical markets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume